molecular formula C15H14N2O3S B1408404 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1858257-28-9

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1408404
CAS No.: 1858257-28-9
M. Wt: 302.4 g/mol
InChI Key: LETLPUSIDZHQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a thiazole ring, a phenyl group, and a pyrrolidine ring. The thiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent incorporation into the pyrrolidine ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a thiazole ring, phenyl group, and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETLPUSIDZHQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.